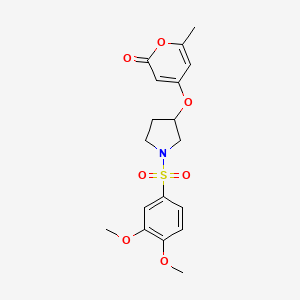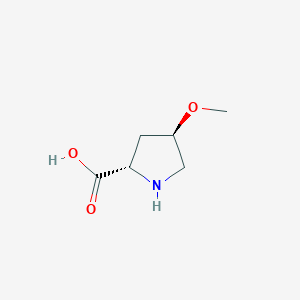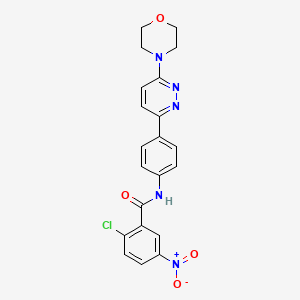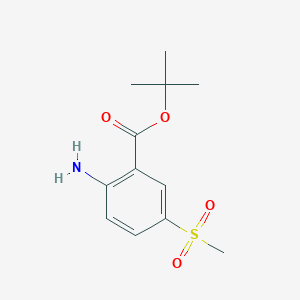![molecular formula C26H25N3O6S B2506301 3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide CAS No. 895651-45-3](/img/no-structure.png)
3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide is a useful research compound. Its molecular formula is C26H25N3O6S and its molecular weight is 507.56. The purity is usually 95%.
BenchChem offers high-quality 3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Pathways and Chemical Reactions
The synthesis of related thieno[3,2-d]pyrimidin-4-amines and their analogues has been explored for their potential as dual inhibitors of CLK1 and DYRK1A kinases, highlighting their relevance in biochemical research and drug development (Loidreau et al., 2013). Another study describes a three-component synthesis technique for creating nicotinamide derivatives, showcasing the versatility of thieno[3,2-d]pyrimidin compounds in multi-component reactions (Dyachenko et al., 2015). These methodologies highlight innovative approaches to synthesizing complex molecules for potential therapeutic applications.
Molecular Design and Potential Applications
Compounds similar to 3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide have been synthesized and characterized, with some showing selective cytotoxicity against human cancer cell lines. This suggests their potential utility in developing new cancer therapies, where selectivity and efficacy are paramount (Xu et al., 2004). Furthermore, the synthesis of spiro compounds through cycloaddition reactions of ethyl-5-aryl-2-[(Z)-2-methoxy-2-oxoethylidene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a] pyrimidine-6-carboxylates has demonstrated the structural diversity achievable with this scaffold, paving the way for the development of novel compounds with unique biological activities (Zeng et al., 2018).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 5-formyl-2-methoxybenzaldehyde with 2-amino-4,6-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-3-carboxylic acid ethyl ester, followed by the reaction of the resulting intermediate with 4-methoxybenzylamine and propanoyl chloride.", "Starting Materials": [ "5-formyl-2-methoxybenzaldehyde", "2-amino-4,6-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-3-carboxylic acid ethyl ester", "4-methoxybenzylamine", "propanoyl chloride" ], "Reaction": [ "Step 1: Condensation of 5-formyl-2-methoxybenzaldehyde with 2-amino-4,6-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-3-carboxylic acid ethyl ester in the presence of a base such as potassium carbonate in a suitable solvent like DMF or DMSO to form the intermediate 3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-ethylpropanamide.", "Step 2: Reaction of the intermediate with 4-methoxybenzylamine in the presence of a coupling agent such as EDCI or HATU and a base such as DIPEA in a suitable solvent like DMF or DMSO to form the amide intermediate 3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide.", "Step 3: Reaction of the amide intermediate with propanoyl chloride in the presence of a base such as triethylamine in a suitable solvent like DMF or DMSO to form the final compound 3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide." ] } | |
CAS RN |
895651-45-3 |
Product Name |
3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide |
Molecular Formula |
C26H25N3O6S |
Molecular Weight |
507.56 |
IUPAC Name |
3-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C26H25N3O6S/c1-34-20-6-3-17(4-7-20)14-27-23(31)9-11-28-25(32)24-21(10-12-36-24)29(26(28)33)15-19-13-18(16-30)5-8-22(19)35-2/h3-8,10,12-13,16H,9,11,14-15H2,1-2H3,(H,27,31) |
InChI Key |
YWOJDDCPJXNWAD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=C(C=CC(=C4)C=O)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl 2-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2506222.png)

![2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2506225.png)
![Tert-butyl N-[3-(methylamino)cyclohexyl]carbamate](/img/structure/B2506226.png)


![N-(3-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2506231.png)

![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2506236.png)

